REACTION_CXSMILES
|
[O:1]1[C:10]2[CH:9]=[C:8]([CH:11]=[O:12])[N:7]=[CH:6][C:5]=2[O:4][CH2:3][CH2:2]1.Cl([O-])=[O:14].[Na+].P([O-])(O)(O)=O.[Na+]>CC(O)(C)C.CC(=CC)C.O>[O:1]1[C:10]2[CH:9]=[C:8]([C:11]([OH:14])=[O:12])[N:7]=[CH:6][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
722 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC=2C=NC(=CC21)C=O
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at rt for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (20 mL) and pH
|
Type
|
ADDITION
|
Details
|
was adjusted to 3 by addition of 1N HCl
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was extracted with DCM-MeOH 9-1 (25×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC=2C=NC(=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.405 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |